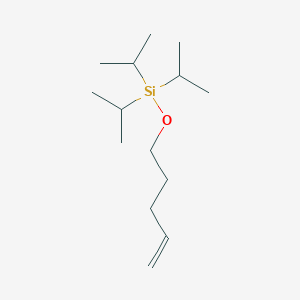
Triisopropyl(4-penten-1-yloxy)silane
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Triisopropyl(4-penten-1-yloxy)silane: is an organosilicon compound characterized by the presence of a pentene chain substituted with a triisopropylsiloxy group
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of Triisopropyl(4-penten-1-yloxy)silane typically involves the reaction of 5-hydroxy-1-pentene with triisopropylsilyl chloride in the presence of a base such as pyridine or triethylamine. The reaction proceeds via the formation of a silyl ether linkage, resulting in the desired product. The reaction conditions generally include:
Solvent: Anhydrous dichloromethane or tetrahydrofuran
Temperature: Room temperature to 0°C
Reaction Time: 2-4 hours
Industrial Production Methods: On an industrial scale, the production of this compound can be achieved through continuous flow processes, which offer advantages in terms of scalability and efficiency. The use of automated reactors and precise control of reaction parameters ensures high yield and purity of the product.
化学反应分析
Types of Reactions:
Oxidation: Triisopropyl(4-penten-1-yloxy)silane can undergo oxidation reactions to form corresponding epoxides or alcohols.
Reduction: The compound can be reduced to form saturated hydrocarbons.
Substitution: It can participate in nucleophilic substitution reactions, where the triisopropylsiloxy group can be replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Reagents such as m-chloroperbenzoic acid (m-CPBA) or osmium tetroxide (OsO4) are commonly used.
Reduction: Catalysts like palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) are employed.
Substitution: Reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu) are used.
Major Products:
Epoxides: Formed through oxidation reactions.
Alcohols: Resulting from reduction reactions.
Substituted Pentene Derivatives: Produced via nucleophilic substitution reactions.
科学研究应用
Chemistry: Triisopropyl(4-penten-1-yloxy)silane is used as a building block in organic synthesis, particularly in the preparation of complex molecules and polymers. Its unique structure allows for selective functionalization, making it valuable in the development of new materials.
Biology and Medicine: In biological research, this compound is utilized as a precursor for the synthesis of bioactive molecules. Its derivatives have shown potential in drug discovery and development, particularly in the design of enzyme inhibitors and receptor modulators.
Industry: The compound finds applications in the production of specialty chemicals and advanced materials. It is used in the formulation of coatings, adhesives, and sealants, where its organosilicon properties impart enhanced durability and performance.
作用机制
The mechanism of action of Triisopropyl(4-penten-1-yloxy)silane involves its ability to undergo various chemical transformations, which are facilitated by the presence of the triisopropylsiloxy group. This group acts as a protecting group, stabilizing reactive intermediates and allowing for selective reactions. The molecular targets and pathways involved depend on the specific application and the nature of the chemical reactions it undergoes.
相似化合物的比较
- 5-(Trimethylsiloxy)-1-pentene
- 5-(Triethylsiloxy)-1-pentene
- 5-(Triphenylsiloxy)-1-pentene
Comparison: Compared to its analogs, Triisopropyl(4-penten-1-yloxy)silane offers unique advantages in terms of steric hindrance and stability. The bulkiness of the triisopropylsiloxy group provides greater protection to reactive sites, making it more suitable for selective reactions. Additionally, its stability under various reaction conditions makes it a preferred choice in synthetic applications.
属性
IUPAC Name |
pent-4-enoxy-tri(propan-2-yl)silane |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H30OSi/c1-8-9-10-11-15-16(12(2)3,13(4)5)14(6)7/h8,12-14H,1,9-11H2,2-7H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YFELUSCMLUBLSG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)[Si](C(C)C)(C(C)C)OCCCC=C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H30OSi |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
242.47 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。














